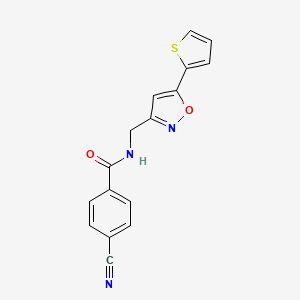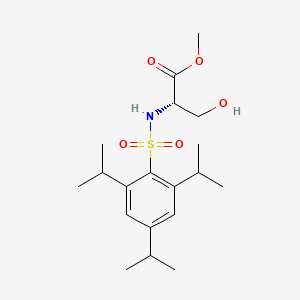
(S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate” is a chemical compound with the molecular formula C18H29NO5S . It is also known as “(S)-3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoic acid” and "N-[(2,4,6-Triisopropylphenyl)sulfonyl]-L-serine" . It is a serine derivative .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 371.492 . It has a density of 1.2±0.1 g/cm3 . The boiling point is 512.9±60.0 °C at 760 mmHg . The flash point is 264.0±32.9 °C .科学的研究の応用
Synthetic Routes and Derivative Formation
Research by Tye and Skinner (2002) explores synthetic routes towards derivatives of 3-(Phenylsulfonimidoyl)propanoic Acid, showcasing strategies for the imination of sulfoxide methyl 3-(phenylsulfinyl)propanoate. This study highlights the potential of such compounds in forming pseudo-dipeptides with interesting conformational properties, indicating their usefulness in synthetic organic chemistry and the study of molecular interactions Tye & Skinner, 2002.
Pharmacological Applications
The work by Connors et al. (1991) on the synthesis and potassium channel blocking activity of certain propanolamines as potential class III antiarrhythmic agents underlines the relevance of sulfonylamino derivatives in developing new pharmacological treatments. These compounds, by altering cardiac action potential duration, offer a route to novel antiarrhythmic drugs Connors, Dennis, Gill, & Terrar, 1991.
Drug Metabolism Studies
Zmijewski et al. (2006) demonstrated the application of biocatalysis to drug metabolism, specifically the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This study not only provides insights into the metabolism of biaryl-bis-sulfonamide compounds but also showcases the utility of microbial-based biocatalytic systems for generating metabolites for further pharmacological studies Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006.
Material Science and Polymer Research
Woodfield et al. (2014) explored hydrophobically modified sulfobetaine copolymers with tunable aqueous UCST through post-polymerization modification. This research underscores the significance of sulfonylamino derivatives in modifying polymers to achieve desired properties such as antifouling capabilities, hemocompatibility, and stimulus-responsive behavior, which are crucial in biomedical applications Woodfield, Zhu, Pei, & Roth, 2014.
Antioxidant Phenolic Compound Metabolism
Kern et al. (2003) characterized metabolites of hydroxycinnamates in the in vitro model of human small intestinal epithelium Caco-2 cells, illustrating how dietary hydroxycinnamates undergo various phase I and phase II metabolic reactions, including glucuronidation and sulfation. This study is pivotal for understanding the bioavailability and metabolism of phenolic compounds, hinting at the broader applications of sulfonylamino derivatives in nutritional science and metabolism Kern, Bennett, Needs, Mellon, Kroon, & Garcia-Conesa, 2003.
特性
IUPAC Name |
methyl (2S)-3-hydroxy-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO5S/c1-11(2)14-8-15(12(3)4)18(16(9-14)13(5)6)26(23,24)20-17(10-21)19(22)25-7/h8-9,11-13,17,20-21H,10H2,1-7H3/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVGAOZBSSSTDW-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(CO)C(=O)OC)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N[C@@H](CO)C(=O)OC)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
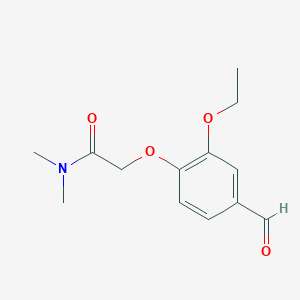
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2835878.png)

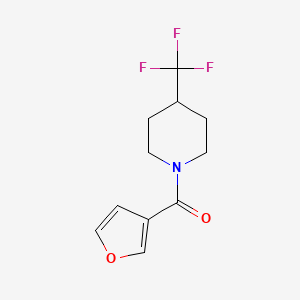

![2-[(E)-1-(3-methoxyphenyl)ethylidene]-1-hydrazinecarboxamide](/img/structure/B2835888.png)
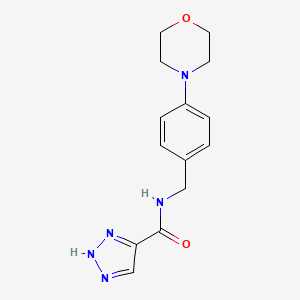
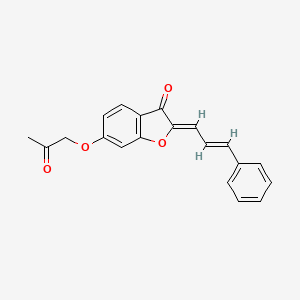



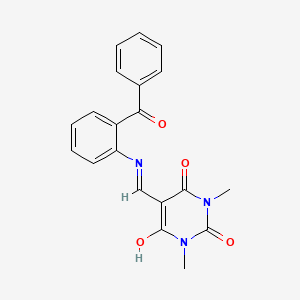
![N~1~,N~3~-bis(2-chlorophenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B2835898.png)
